Phenoxybenzamine-d5 chemical structure and properties
Phenoxybenzamine-d5 chemical structure and properties
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Phenoxybenzamine-d5. This deuterated analog of phenoxybenzamine serves as a critical internal standard for its quantitative analysis in various biological matrices.
Core Chemical and Physical Properties
Phenoxybenzamine-d5 is the deuterium-labeled counterpart of phenoxybenzamine, a non-selective, irreversible alpha-adrenoceptor antagonist.[1][2] The incorporation of five deuterium atoms enhances its mass spectrometric signature, making it an ideal internal standard for pharmacokinetic and metabolic studies.[3]
Below is a summary of its key chemical and physical properties:
| Property | Value | Source(s) |
| Chemical Name | N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine-d5 Hydrochloride | [4] |
| Synonyms | Dibenzyline-d5 Chloride, Dibenzyline-d5 Hydrochloride | [4] |
| Molecular Formula | C₁₈H₁₇D₅ClNO · HCl | [5] |
| Molecular Weight | 345.3 g/mol | [5] |
| CAS Number | 1329838-45-0 (hydrochloride) | [5] |
| Isotopic Purity | ≥98% deuterated forms (d₁-d₅) | [5] |
| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 25 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.3 mg/ml | [5] |
Pharmacological Profile and Mechanism of Action
Phenoxybenzamine, and by extension its deuterated form, functions as a potent antagonist of alpha-adrenergic receptors (α-ARs).[5] It forms a stable, covalent bond with these receptors, leading to an irreversible blockade.[6] This non-competitive antagonism affects both α₁ and α₂ subtypes.[6][7]
The blockade of α₁-adrenergic receptors on vascular smooth muscle results in vasodilation and a subsequent decrease in blood pressure.[8][9] The antagonism of presynaptic α₂-receptors can lead to a reflex tachycardia due to increased norepinephrine release.[6][9]
In Vitro Activity
| Assay | Cell Line/Tissue | Receptor Subtype(s) | Result (IC₅₀/EC₅₀/Kᵢ) | Source(s) |
| Norepinephrine-induced inositol phosphate formation | HEK293 cells | α₁-ARs | EC₅₀ = 125.9-316.2 nM | [5][10] |
| Radioligand binding | CHO cell membranes | α₂ₐ-AR | Kᵢ = 60 nM | [5][10] |
| Radioligand binding | CHO cell membranes | α₂ₑ-AR | Kᵢ = 10 nM | [5][10] |
| Radioligand binding | CHO cell membranes | α₂₋-AR | Kᵢ = 60 nM | [5][10] |
| Inhibition of Proliferation | Nine cancer cell lines (lymphoma, breast, lung) | - | IC₅₀ = 29.5-99.8 µM | [5][10] |
Signaling Pathway of Phenoxybenzamine's Action
The following diagram illustrates the mechanism of action of phenoxybenzamine at the adrenergic synapse.
Caption: Mechanism of Phenoxybenzamine's irreversible blockade of α₁ and α₂ adrenergic receptors.
Experimental Protocols
Radioligand Binding Assay for α₂-Adrenergic Receptors
This protocol is a generalized representation based on standard binding assay methodologies.
Objective: To determine the binding affinity (Kᵢ) of Phenoxybenzamine-d5 for α₂-adrenergic receptor subtypes.
Materials:
-
CHO cell membranes expressing human α₂ₐ, α₂ₑ, or α₂₋ adrenergic receptors.
-
Radioligand (e.g., [³H]-Rauwolscine or [³H]-MK912).
-
Phenoxybenzamine-d5 (or non-labeled phenoxybenzamine) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Methodology:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₔ, and varying concentrations of Phenoxybenzamine-d5. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known α₂ antagonist).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of Phenoxybenzamine-d5 from a concentration-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Caption: Workflow for a typical radioligand binding assay.
Applications in Research and Development
The primary application of Phenoxybenzamine-d5 is as an internal standard for the quantification of phenoxybenzamine in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.[5][10] This is crucial for:
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of phenoxybenzamine.
-
Therapeutic drug monitoring: Ensuring drug levels remain within the therapeutic window.
-
Metabolic profiling: Identifying and quantifying metabolites of phenoxybenzamine.
The use of a stable isotope-labeled internal standard like Phenoxybenzamine-d5 is the gold standard in quantitative bioanalysis, as it corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[3]
Conclusion
Phenoxybenzamine-d5 is an indispensable tool for researchers and drug development professionals working with phenoxybenzamine. Its well-defined chemical structure, coupled with its identical pharmacological properties to the parent compound, makes it the ideal internal standard for rigorous quantitative analysis. A thorough understanding of its properties and the experimental contexts in which it is used is essential for advancing research in areas where phenoxybenzamine is of interest, from the management of pheochromocytoma to its potential applications in other therapeutic areas.[11][12]
References
- 1. PHENOXYBENZAMINE-D5 CAS#: 1309283-11-1 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunomart.org [immunomart.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. drugs.com [drugs.com]
- 12. Phenoxybenzamine (Dibenzyline): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
